8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Catalog No.
S3326279
CAS No.
64230-25-7
M.F
C12H14BrN
M. Wt
252.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]q...

CAS Number

64230-25-7

Product Name

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

IUPAC Name

6-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

InChI

InChI=1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2

InChI Key

DUYPIIPRJQKGSI-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=C(C=C2)Br)CCCN3C1

Canonical SMILES

C1CC2=C3C(=C(C=C2)Br)CCCN3C1

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound characterized by a fused ring system that includes a pyridine and quinoline structure. This compound features a bromine substituent at the 8-position of the tetracyclic framework. The molecular formula for this compound is C₁₃H₁₂BrN, and it has a molecular weight of approximately 254.15 g/mol. The unique structural attributes of this compound contribute to its varied chemical reactivity and biological activity.

  • Building Block for Drug Discovery: The compound's structure, containing a fused pyridoquinoline ring system, makes it a potential building block for the development of new drugs []. This is because similar structures are found in various bioactive molecules with diverse pharmacological properties []. However, further research is needed to determine the specific therapeutic potential of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline itself.

The chemical behavior of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline can be summarized as follows:

  • Electrophilic Aromatic Substitution: The presence of the bromine atom allows for electrophilic substitution reactions with various electrophiles such as halogens and nitro groups .
  • Reduction: The unsaturated bonds in the structure may undergo reduction to yield saturated derivatives through catalytic hydrogenation .
  • Oxidation: Depending on the functional groups present, oxidation can introduce additional functional groups into the molecule .
  • Nucleophilic Substitution: Reactive sites on the compound can facilitate nucleophilic substitution reactions .
  • Cycloaddition Reactions: The compound may participate in cycloaddition reactions like Diels-Alder reactions due to its cyclic structure .

Research indicates that compounds within the pyridoquinoline family exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives show efficacy against various bacterial strains.
  • Anticancer Activity: Certain studies have suggested potential anticancer properties through inhibition of specific cancer cell lines.
  • Neuroprotective Effects: There is emerging evidence that these compounds may offer neuroprotective benefits in models of neurodegenerative diseases.

The synthesis of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with readily available quinoline derivatives.
  • Bromination: Bromination can be achieved using bromine in an appropriate solvent such as acetic acid to introduce the bromine substituent at the 8-position .
  • Cyclization Reactions: Heterocyclization reactions are employed to form the tetracyclic structure from simpler precursors.
  • Purification: Final products are purified using techniques like chromatography to isolate the desired compound.

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has several applications in various fields:

  • Pharmaceuticals: As a potential lead compound for drug development targeting microbial infections and cancer therapies.
  • Chemical Research: Used as an intermediate in synthetic organic chemistry for developing more complex heterocycles.

Studies on the interactions of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline with biological targets are crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityNotable Differences
9-Bromo-2,3-dihydroquinolineBromine at 9-positionAntimicrobialLacks tetracyclic structure
4-HydroxyquinolineHydroxy group presentAnticancerNo bromine substitution
7-BromoquinolineBromine at 7-positionAntimicrobialDifferent position of bromine
Ethyl 7-hydroxyquinolineHydroxy group at 7-positionAntimicrobialLacks tetrahydro structure

The unique tetracyclic framework and specific bromine substitution at the 8-position distinguish 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline from these similar compounds.

This comprehensive overview underscores the significance of this compound in both chemical research and potential therapeutic applications. Further studies could elucidate its full range of biological activities and expand its utility in medicinal chemistry.

XLogP3

3.5

Dates

Last modified: 08-19-2023

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